KS 502 Exhibits Intermediate CaM-PDE Inhibitory Potency Relative to KS-501 and Classical Antagonists
In a direct head-to-head comparison using bovine brain Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase, KS 502 demonstrated an IC₅₀ of 4.3 μM, compared to 1.8 μM for its structural analog KS-501 [1]. This potency positions KS 502 as a less potent but still effective inhibitor relative to KS-501. In cross-study comparisons, KS 502 shows higher potency than the classical calmodulin antagonist W-7 (IC₅₀ = 28 μM) and is comparable to calmidazolium (IC₅₀ = 0.15–1.0 μM) and trifluoperazine (IC₅₀ = 1.58–12 μM) under certain conditions [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE) |
|---|---|
| Target Compound Data | 4.3 μM |
| Comparator Or Baseline | KS-501: 1.8 μM; W-7: 28 μM; Calmidazolium: 0.15–1.0 μM; Trifluoperazine: 1.58–12 μM (varies by assay) |
| Quantified Difference | KS 502 is 2.4-fold less potent than KS-501; 6.5-fold more potent than W-7; 28.7-fold less potent to 4.3-fold less potent than calmidazolium; 2.7-fold less potent to 2.8-fold more potent than trifluoperazine (depending on assay conditions) |
| Conditions | Bovine brain CaM-PDE enzyme assay (for KS-502 and KS-501); various cell-free and cellular assays for comparators |
Why This Matters
Researchers seeking a calmodulin-PDE inhibitor with defined intermediate potency can select KS 502 over KS-501 for applications requiring a less potent but still effective inhibitor, or over W-7 for higher potency and calmodulin specificity.
- [1] Nakanishi S, Ando K, Kawamoto I, Yasuzawa T, Sano H, Kase H. KS-501 and KS-502, new inhibitors of Ca²⁺ and calmodulin-dependent cyclic-nucleotide phosphodiesterase from Sporothrix sp. J Antibiot (Tokyo). 1989 Jul;42(7):1049-55. PMID: 2546910. View Source
- [2] Kim NR, Han SY, Kim JH, Kim YH, Lee HS, Lee SW, et al. The calmodulin inhibitor and antipsychotic drug trifluoperazine inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells. Eur J Pharmacol. 2014 Jan 5;722:1-9. PMID: 24231893. View Source
